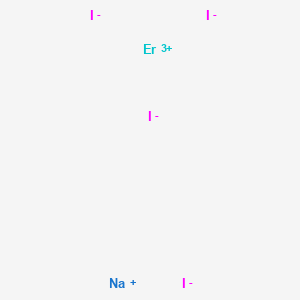
Erbium sodium iodide (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium sodium iodide (1/1/4) is a compound consisting of erbium, sodium, and iodide ions in a specific stoichiometric ratio Erbium is a rare earth element known for its unique optical and electronic properties, while sodium iodide is commonly used in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erbium sodium iodide (1/1/4) typically involves the reaction of erbium oxide or erbium chloride with sodium iodide under controlled conditions. The reaction can be carried out in a solvent such as water or ethanol, with the temperature and pH carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of erbium sodium iodide (1/1/4) may involve large-scale reactions in reactors designed to handle the specific requirements of the compound. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Erbium sodium iodide (1/1/4) can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form higher oxidation state products.
Reduction: Reducing agents can convert the compound to lower oxidation state forms.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogen exchange reactions using halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while substitution reactions can produce various erbium halides.
Wissenschaftliche Forschungsanwendungen
Erbium sodium iodide (1/1/4) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for use in targeted drug delivery systems and radiotherapy.
Industry: Utilized in the production of specialized materials, such as phosphors and scintillators for radiation detection.
Wirkmechanismus
The mechanism of action of erbium sodium iodide (1/1/4) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Erbium Chloride: Another erbium-based compound with different halide ions.
Erbium Fluoride: Known for its use in optical materials and up-conversion processes.
Sodium Iodide: Commonly used in organic synthesis and as a nutritional supplement.
Comparison: Erbium sodium iodide (1/1/4) is unique due to its specific combination of erbium and sodium iodide, resulting in distinct properties and applications. Compared to other erbium compounds, it offers unique optical and electronic characteristics, making it suitable for specialized applications in materials science and technology.
Eigenschaften
CAS-Nummer |
129863-13-4 |
|---|---|
Molekularformel |
ErI4Na |
Molekulargewicht |
697.87 g/mol |
IUPAC-Name |
sodium;erbium(3+);tetraiodide |
InChI |
InChI=1S/Er.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
HRNLAASBYFBXQJ-UHFFFAOYSA-J |
Kanonische SMILES |
[Na+].[I-].[I-].[I-].[I-].[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
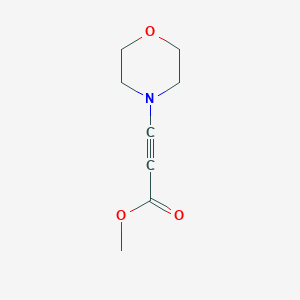
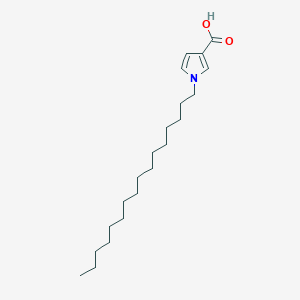
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
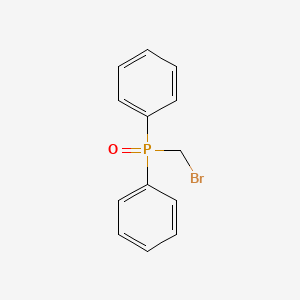
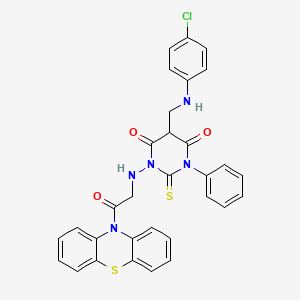
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
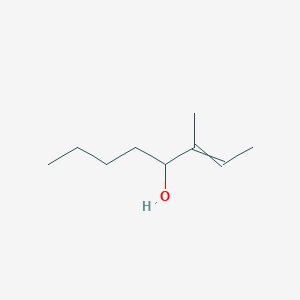
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
